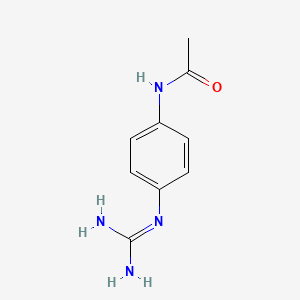

N-(4-carbamimidamidophenyl)acetamide

Description

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)phenyl]acetamide |

InChI |

InChI=1S/C9H12N4O/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13) |

InChI Key |

DMGVDCFBSMNYKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Carbamimidamidophenyl Acetamide and Its Analogs

Strategies for Constructing the Phenyl-Acetamide Core Structure

The formation of the N-(4-aminophenyl)acetamide intermediate is a critical first step. This precursor contains the essential phenyl-acetamide framework and a primary amino group that serves as the attachment point for the final carbamimidamido functional group.

A prevalent method for synthesizing the amine precursor, N-(4-aminophenyl)acetamide, involves the reduction of a nitro group. researchgate.netresearchgate.net This approach typically starts with N-(4-nitrophenyl)acetamide, which is readily available through the nitration of N-phenylacetamide. jcbsc.org The nitro group is a versatile precursor to the amino group due to its stability and the ease with which it can be reduced. researchgate.net

The reduction of the aromatic nitro group to a primary amine can be achieved using various metal-acid systems. researchgate.net Common laboratory and industrial methods employ metals like iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.netresearchgate.net For instance, the reduction of N-(4-nitrophenyl)acetamide can be catalyzed by iron in the presence of a dilute acid like acetic acid or by zinc in the presence of hydrochloric acid. researchgate.net While both methods are effective, the use of iron is often preferred from an environmental and economic standpoint due to its abundance. researchgate.net The reaction yields for these reductions are typically moderate. researchgate.net

Alternative reducing agents for reductive amination in broader organic synthesis include various borohydride (B1222165) reagents. masterorganicchemistry.comyoutube.com Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used to reduce imines to amines. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.comyoutube.com While these are standard reagents for forming amines from carbonyls and other amines, the reduction of an aromatic nitro group remains a primary strategy for producing N-(4-aminophenyl)acetamide. researchgate.netresearchgate.net

| Starting Material | Reagents/Catalysts | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-nitrophenyl)acetamide | Iron (Fe), Acetic Acid (CH₃COOH) | N-(4-aminophenyl)acetamide | Environmentally and economically favorable method with moderate yield (approx. 32%). | researchgate.net |

| N-(4-nitrophenyl)acetamide | Zinc (Zn), Hydrochloric Acid (HCl) | N-(4-aminophenyl)acetamide | Effective reduction method with moderate yield (approx. 33%). | researchgate.net |

| Aldehyde/Ketone + Amine (General) | Sodium Cyanoborohydride (NaBH₃CN) | Substituted Amine | Selectively reduces imines in the presence of carbonyls; avoids over-alkylation. | masterorganicchemistry.comyoutube.com |

| Aldehyde/Ketone + Amine (General) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Substituted Amine | A common and effective reagent for reductive aminations, often used in solvents like DCE or THF. | commonorganicchemistry.com |

The amide bond is the cornerstone of the phenyl-acetamide structure. The formation of this bond is a fundamental reaction in organic synthesis. luxembourg-bio.com It typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine requires high temperatures to eliminate water, which can be detrimental to sensitive molecules. luxembourg-bio.com Therefore, activating the carboxylic acid is a common strategy. luxembourg-bio.com

One classic method involves the use of coupling reagents, such as carbodiimides. Dicyclohexylcarbodiimide (DCC) has been a staple since the 1950s. luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate, which is highly reactive towards the amine. luxembourg-bio.com This process facilitates the formation of the amide bond under milder conditions. luxembourg-bio.com

In the synthesis of N-(4-carbamimidamidophenyl)acetamide analogs, amide bonds can be formed by reacting an appropriate aniline (B41778) derivative with an acylating agent. For example, N-methyl-4-nitroaniline can be reacted with chloroacetyl chloride to form the corresponding acetamide (B32628). chemicalbook.com Similarly, various N-phenylacetamide derivatives can be synthesized by reacting substituted anilines with acyl halides like bromoacetyl bromide. nih.gov This approach is also applicable to the acylation of unprotected amino acids, demonstrating its tolerance for other functional groups. nih.gov

Modern methods continue to be developed to improve the efficiency and environmental footprint of amide bond formation. researchgate.netunimi.it These include the use of silicon-based reagents and diboron (B99234) complexes as catalysts for dehydrative amidation. unimi.it

| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amine | Dicyclohexylcarbodiimide (DCC) | Amide | luxembourg-bio.com |

| N-Methyl-4-nitroaniline | Chloroacetyl chloride | Direct Acylation | N-(4-nitrophenyl)-N-methyl acetamide analog | chemicalbook.com |

| Primary Amines | Bromoacetyl bromide | Direct Acylation | N-substituted acetamides | nih.gov |

| Hydrazonyl Bromide | Carboxylic Acid | Rearrangement of Nitrile Imine (in situ activation) | Amide | nih.gov |

The phenyl-acetamide core can also be constructed through chemical modifications of N-substituted anilines. A common starting material for this route is p-phenylenediamine (B122844) (PPD). nih.gov To achieve selective acylation, one of the amino groups of PPD is often protected. A common protecting group is the tert-butyloxycarbonyl (BOC) group, which can be introduced by reacting PPD with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Once the mono-N-BOC protected derivative is obtained, the remaining free amino group can be acylated to form the acetamide. Subsequent deprotection of the BOC group yields the desired 4-amino-N-phenylacetamide intermediate. nih.gov This protection-acylation-deprotection sequence allows for precise control over the final structure. nih.gov

Another precursor, N-(4-nitrophenyl)acetamide, is typically synthesized by the nitration of N-phenylacetamide using a mixture of nitric acid and sulfuric acid. jcbsc.org This electrophilic substitution reaction places the nitro group predominantly at the para position relative to the activating acetamido group. This nitro-substituted aniline derivative is then carried forward to the reduction step as described previously. researchgate.netresearchgate.net

Introduction of the Carbamimidamido Group: Advanced Synthetic Routes

With the N-(4-aminophenyl)acetamide core in hand, the final step is the introduction of the carbamimidamido, or guanidino, group. This transformation, known as guanidinylation, converts the primary aromatic amine into the desired guanidine (B92328) derivative.

Guanidinylation is the process of adding a guanidino group to a molecule, typically by reacting an amine with a guanidinylating agent. nih.govnih.gov The nucleophilicity and high basicity of the resulting guanidine group can complicate subsequent synthetic steps, which is why this transformation is often performed late in the synthetic sequence. nih.govnih.gov

A variety of reagents have been developed to facilitate this transformation under controlled conditions. 1-Amidinopyrazole hydrochloride is one such reagent that reacts with primary amines to yield the corresponding guanidines. tcichemicals.com Another highly effective class of reagents includes N,N'-diprotected-N''-triflylguanidines, such as N,N'-di-Boc-N''-triflyl-guanidine. google.com This reagent is highly reactive and can be used for guanidinylation on both solid-phase and in solution, even with less nucleophilic amines. google.com The Boc protecting groups can be subsequently removed under acidic conditions.

The choice of guanidinylating agent and reaction conditions is crucial for achieving high yields and purity. The general reaction involves the nucleophilic attack of the primary amine of N-(4-aminophenyl)acetamide on the electrophilic carbon of the guanidinylating agent.

| Guanidinylating Reagent | Substrate | Key Features | Reference |

|---|---|---|---|

| 1-Amidinopyrazole hydrochloride | Primary and secondary amines | Reacts directly with amines to form guanidines. | tcichemicals.com |

| N,N'-Di-Boc-N''-triflyl-guanidine | Primary amines (including less nucleophilic ones) | Highly reactive, suitable for solid-phase synthesis; product is Boc-protected. | google.com |

| p-Methoxybenzyl (PMB) guanidine | Aryl and heteroaryl halides | Used in modified Ullmann reactions for aryl guanidine synthesis. | organic-chemistry.org |

The synthesis of complex analogs of this compound often requires multi-step sequences where the order of reactions is carefully planned. nih.govsyrris.jp These sequences may involve the assembly of different molecular fragments, followed by the final guanidinylation step. nih.gov

For example, a synthetic strategy might begin with the preparation of a substituted phenylacetic acid. This acid can then be coupled with a substituted aniline to form the core acetamide structure. researchgate.net Alternatively, different functional groups can be introduced onto the phenyl ring before or after the formation of the acetamide and guanidine moieties. Continuous flow synthesis is an emerging paradigm for conducting multi-step syntheses in a more automated and efficient manner, allowing for the integration of several reaction and purification steps into a single continuous process. syrris.jpresearchgate.net

The development of modular synthetic routes is particularly valuable, allowing for the creation of a library of analogs by varying the building blocks in the final steps. nih.gov For instance, a common intermediate can be reacted with a diverse set of reagents to produce a range of final compounds for structure-activity relationship (SAR) studies. nih.govnih.gov This approach is crucial in drug discovery for optimizing the biological activity of a lead compound. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

The optimization of synthetic pathways for research-scale production of acetamide analogs focuses on improving yield, purity, and efficiency. Key areas of refinement include catalyst selection and the development of stereoselective synthesis methods.

The synthesis of acetamide precursors, such as N-(4-aminophenyl) acetamide, often employs catalytic reduction of the corresponding nitro compound. Research has explored various catalysts and reaction conditions to optimize this transformation. For example, the reduction of N-(4-nitrophenyl) acetamide to N-(4-aminophenyl) acetamide has been achieved using metal catalysts like iron (Fe) and zinc (Zn) in the presence of an acid. researchgate.netresearchgate.net Other studies have investigated the use of selenium and activated carbon as a catalyst system with sodium borohydride as the reducing agent for the selective reduction of nitroarenes to their corresponding amines under mild conditions. researchgate.net

The refinement of reaction conditions, such as temperature, pressure, and solvent, is crucial for maximizing the yield and purity of the desired product. For instance, palladium-based catalysts have been utilized in the reductive carbonylation of nitrobenzene (B124822) to selectively form N-(4-hydroxyphenyl)acetamide, demonstrating how catalyst and solvent choice can direct the reaction toward a specific product. mdpi.com

Table 1: Catalyst Systems in the Synthesis of Acetamide Precursors

| Precursor Synthesized | Catalyst | Reducing Agent/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-aminophenyl) acetamide | Iron (Fe) | Acid | Effective for nitro group reduction. | researchgate.netresearchgate.net |

| N-(4-aminophenyl) acetamide | Zinc (Zn) | Acid | Alternative metal catalyst for nitro reduction. | researchgate.netresearchgate.net |

| Aromatic amines | Selenium and Activated Carbon | Sodium borohydride | Efficient and selective reduction under mild conditions. | researchgate.net |

Information regarding the stereoselective synthesis of enantiomeric forms of this compound is not available, as the molecule itself is not chiral. Stereoselective synthesis becomes relevant for derivatives that incorporate chiral centers. The development of such synthetic methods would be essential for investigating the differential biological activities of individual enantiomers, a critical step in modern drug discovery.

Design of Novel this compound Derivatives for Structure-Activity Exploration

The design and synthesis of novel derivatives are fundamental to exploring the structure-activity relationship (SAR) of a lead compound. This involves systematically modifying the chemical structure to understand how different functional groups and their positions influence biological activity. While no SAR studies have been published specifically for this compound, research on other acetamide-containing scaffolds provides insights into common derivatization strategies.

For example, a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized to evaluate their antibacterial activities. nih.gov This study highlights a common approach where a core scaffold is modified with various substituents to probe for enhanced biological effects. Similarly, the synthesis of acetamide-sulfonamide conjugates has been explored to develop urease inhibitors, with SAR studies focusing on the impact of different substitutions on the central acetamide and sulfonamide core. mdpi.com

The exploration of N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) further illustrates the process of SAR. nih.govnih.govwustl.edu In this research, modifications to the N,N-disubstitutions of the terminal acetamide were systematically made to elucidate their impact on binding affinity and lipophilicity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-aminophenyl) acetamide |

| N-(4-nitrophenyl) acetamide |

| N-(4-hydroxyphenyl)acetamide |

| N-phenylacetamide |

Computational Chemistry and Molecular Modeling in the Study of N 4 Carbamimidamidophenyl Acetamide

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These studies provide a detailed picture of the electronic landscape of N-(4-carbamimidamidophenyl)acetamide, which is crucial for predicting its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust QM method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a range of molecular properties. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can elucidate key electronic parameters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing regions of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. nih.govresearchgate.net Red-colored regions on the MEP surface indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the acetamide (B32628) group and the nitrogen atoms of the carbamimidoyl (amidine) group, identifying them as potential hydrogen bond acceptors.

A computational study on a related, more complex acetamide-containing molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, provides an example of the data generated from such calculations. nih.gov

Table 1: Example Electronic Properties Calculated via DFT (B3LYP/6-31G ) for an Acetamide-Containing Molecule nih.gov**

| Property | Value |

|---|---|

| HOMO Energy | -6.44 eV |

| LUMO Energy | -1.90 eV |

| HOMO-LUMO Gap (ΔE) | 4.54 eV |

This data is for the related molecule N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide and serves as an illustration of typical DFT calculation outputs.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., between the phenyl ring and the acetamide and carbamimidoyl groups), identifying the most stable, low-energy conformation is critical for understanding its interactions with biological targets.

Computational methods perform this analysis by systematically rotating the molecule's bonds and calculating the potential energy of each resulting conformer. This process, often initiated with methods like molecular mechanics and refined with higher-level QM calculations such as DFT, leads to the identification of the global energy minimum—the most stable conformation of the molecule. nih.gov During this process, structural parameters like bond lengths, bond angles, and dihedral angles are optimized. nih.gov This optimized geometry is essential for subsequent, more complex simulations like molecular docking. nih.gov

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor.

The docking process involves placing the energy-minimized conformation of the ligand into the active site of a target protein. An algorithm then explores various possible binding poses of the ligand within this site, considering its translational, rotational, and conformational freedom. The primary goal is to find the binding mode that optimizes intermolecular interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces.

For this compound, the carbamimidoyl group is a key feature, known for its ability to form strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a protein's active site. The acetamide group can also act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Docking simulations can precisely map these potential interactions, revealing which amino acid residues are involved and the geometry of the ligand-protein complex. Studies on structurally similar compounds, such as N-acetyl-4-amino-benzenesulfonamide derivatives, have successfully used docking to identify key binding interactions with their molecular targets. researchgate.netlifescienceglobal.com

After generating numerous potential binding poses, a scoring function is used to rank them. The scoring function is a mathematical model that estimates the binding affinity (or binding free energy) for a given ligand-protein pose. A lower (more negative) score typically indicates a more favorable binding interaction. There are several classes of scoring functions, each with a different approach to estimating binding affinity. wikipedia.org

Force-Field-Based Scoring Functions: These functions use parameters from classical molecular mechanics force fields, like CHARMM or AMBER, to calculate the energy of the non-covalent interactions (van der Waals and electrostatic) between the ligand and the protein. wikipedia.org

Empirical Scoring Functions: These are regression-based functions trained on experimental data from a large set of protein-ligand complexes with known structures and binding affinities. They use weighted terms to represent different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for flexibility loss upon binding. wikipedia.orgresearchgate.net Examples include LigScore, PLP, and ChemScore. acs.orgresearchgate.net

Knowledge-Based Scoring Functions: These functions derive statistical potentials, or "potentials of mean force," from large databases of known protein-ligand structures. They analyze the frequency of specific atom-pair contacts at different distances and convert these frequencies into energy potentials. wikipedia.org DrugScore and X-Score are examples of this type. acs.orgresearchgate.net

The choice of scoring function can significantly influence the outcome of a docking study, and often a consensus approach, where multiple scoring functions are used to evaluate poses, is employed to improve the reliability of the prediction. acs.org

Table 2: Major Classes of Scoring Functions in Molecular Docking

| Scoring Function Class | Principle | Examples |

|---|---|---|

| Force-Field-Based | Calculates van der Waals and electrostatic interaction energies based on classical physics. | AutoDock scoring function, GoldScore |

| Empirical | Uses weighted energy terms derived from fitting to experimental binding data. | LigScore, PLP, F-Score, G-Score, ChemScore |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach allows researchers to prioritize a smaller, more manageable number of candidates for experimental testing, saving significant time and resources. For a scaffold like this compound, virtual screening can be used to discover new derivatives or entirely new molecules with similar binding properties.

The process typically begins with a library of thousands or even millions of compounds. A docking protocol is then applied to "screen" each compound against the target protein's binding site. The compounds are ranked based on the scores from the docking program's scoring function, and the top-ranked hits are selected for further analysis.

Structure-based virtual screening, which relies on molecular docking, has been successfully used to identify novel inhibitors for various targets. For instance, a screening campaign targeting the RORγ nuclear receptor identified a new class of inverse agonists based on an N-phenyl-2-(N-phenylphenylsulfonamido)acetamide scaffold. nih.gov Similarly, virtual screening of analogues of the natural product agelastatin A helped to identify structural features essential for drug-ribosome interactions. nih.gov These examples demonstrate the power of virtual screening to explore vast chemical space and identify promising lead compounds for drug development, a strategy directly applicable to the discovery of novel ligands related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govorientjchem.org For a set of analogs of this compound, QSAR can be used to understand which molecular properties are key to their inhibitory potency and to predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model, the chemical structures of the compounds must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. mdpi.com For this compound and its analogs, relevant descriptors might include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include atomic partial charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgresearchgate.net For instance, the charge on the amidine group is critical for its primary binding interaction.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. semanticscholar.org

Hydrophobic Descriptors: The most common is LogP, the logarithm of the octanol-water partition coefficient, which measures the molecule's lipophilicity.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are correlated with the experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govnih.gov

Table 2: Example of Descriptors for a QSAR Study of Acetamide Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Electronic | Atomic Net Charge (Amidine N) | Directly influences the strength of the salt bridge in the S1 pocket. |

| Hydrophobic | LogP | Affects solubility and ability to cross membranes to reach the target. |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent. |

This table provides examples of descriptor types that would be relevant in a QSAR model for this class of compounds.

A validated QSAR model becomes a powerful predictive tool. nih.gov It can be used to estimate the biological activity of newly designed analogs of this compound before they are synthesized. This allows computational chemists to prioritize the most promising candidates, saving significant time and resources in the lab. For example, if a QSAR model indicates that higher lipophilicity at a certain position on the phenyl ring decreases activity, chemists can avoid synthesizing analogs with bulky, greasy substituents at that position. This predictive capability is central to the iterative cycle of drug design and optimization.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand binding to a rigid receptor, molecular dynamics (MD) simulations offer a dynamic and more realistic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org

For the this compound-protein complex, an MD simulation would be initiated using the best pose from a docking study. The simulation, typically run for nanoseconds to microseconds, reveals crucial information about:

Binding Stability: MD simulations can assess whether the ligand remains stably bound in the active site or if it dissociates. Key interactions, like the salt bridge of the amidine group, can be monitored throughout the simulation to confirm their stability. nih.gov

Conformational Changes: Both the ligand and the protein are flexible. MD shows how this compound might adjust its conformation within the binding pocket and how the protein itself might adapt to accommodate the ligand (a phenomenon known as "induced fit"). mdpi.com

Role of Water Molecules: MD explicitly includes water molecules, which can play a critical role in mediating protein-ligand interactions. The simulation can reveal stable, "bridging" water molecules that form hydrogen bonds with both the ligand and the protein.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA or MM-GBSA can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which is a better correlate of binding affinity than docking scores alone. nih.gov

These simulations provide a deeper, time-resolved understanding of the binding event, validating docking poses and offering insights into the thermodynamics and kinetics of the interaction that are essential for rational drug design. nih.gov

Preclinical Biological Activity Investigations of N 4 Carbamimidamidophenyl Acetamide and Derivatives

In Vitro Pharmacological Assessment Methodologies

The preclinical evaluation of N-(4-carbamimidamidophenyl)acetamide and its derivatives involves a range of in vitro pharmacological assays designed to elucidate their biological activities at the cellular and molecular levels. These methodologies are fundamental in identifying potential therapeutic effects and mechanisms of action before any consideration for further development. The primary assessment techniques include cell-based assays to evaluate cellular responses and direct enzyme inhibition studies to determine effects on specific molecular targets.

Cell-based assays are critical for understanding how a compound affects whole, living cells. These assays can measure a variety of outcomes, from general cytotoxicity to specific modulations of cellular pathways, such as those involved in inflammation and oxidative stress.

The selection of appropriate cell lines is a foundational step in preclinical testing. The murine macrophage cell line, RAW 264.7, is frequently used to study inflammatory responses. nih.gov Macrophages are key cells in the immune system and can be activated by stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators. nih.gov Investigating a compound's effect on these cells can reveal potential anti-inflammatory properties.

For anticancer research, a panel of human cancer cell lines is typically employed to screen for cytotoxic or anti-proliferative activity. The choice of cell lines often represents different types of cancer, allowing for an assessment of the compound's spectrum of activity. For instance, related acetamide (B32628) derivatives have been evaluated against various cancer cell lines, including:

HeLa (cervical cancer) ijcce.ac.irugm.ac.id

A549 (lung carcinoma) ijcce.ac.ir

U87 (glioblastoma) ijcce.ac.ir

PC3 (prostate carcinoma) nih.gov

MCF-7 (breast adenocarcinoma) nih.gov

These studies utilize standardized cell culture techniques to maintain the cells in a controlled environment, ensuring the reproducibility of the experimental results.

Oxidative stress is a cellular condition implicated in numerous diseases. The production of reactive oxygen species (ROS) and reactive nitrogen species, such as nitric oxide (NO), are key indicators of this state.

Nitrite (B80452) (NO₂⁻) is a stable metabolite of NO, and its concentration in cell culture media can be measured to quantify NO production. In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with agents like LPS. The Griess reaction is the standard colorimetric method used to measure nitrite levels. nih.gov Since the carbamimidoyl (amidine) functional group present in this compound is found in other known inhibitors of nitric oxide synthase, this assay is particularly relevant for evaluating the compound's potential to modulate iNOS activity. nih.govnih.gov

Intracellular ROS levels are often measured using fluorogenic probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). This cell-permeable compound is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of the fluorescence is proportional to the amount of ROS present. ijcce.ac.ir

Determining a compound's effect on cell viability is a crucial early step in pharmacological assessment. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its absorbance. This data is used to calculate the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%. ijcce.ac.irugm.ac.idnih.gov

The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective preliminary screen for general toxicity and cytotoxic activity. nih.govisca.memdpi.comnih.gov The assay uses brine shrimp (Artemia salina) nauplii. The test compound is added at various concentrations to the shrimp's seawater environment, and the number of mortalities is counted after 24 hours. The results are used to calculate the LC₅₀ value, which is the concentration of the compound that is lethal to 50% of the brine shrimp. nih.govnih.gov An LC₅₀ value of less than 1000 µg/mL is generally considered bioactive. isca.me

Table 1: Cytotoxicity (IC₅₀) of Selected Phenylacetamide Derivatives Against Human Cancer Cell Lines This table presents data for compounds structurally related to this compound to illustrate typical findings from MTT assays.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | Cervical Cancer | 1.3 ± 0.14 | ijcce.ac.ir |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | Breast Adenocarcinoma | 100 | nih.gov |

Directly measuring the effect of a compound on the activity of specific enzymes is a key method for elucidating its mechanism of action. These assays use purified enzymes and specific substrates to quantify inhibitory potency.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are associated with tumors. nih.govmdpi.com The most common method for measuring CA inhibition is a stopped-flow CO₂ hydration assay. This technique measures the enzyme's ability to catalyze the hydration of CO₂, and the inhibitory activity of a compound is determined by its effect on the catalytic rate, yielding an inhibition constant (Kᵢ). mdpi.comnih.gov While sulfonamides are the most common class of CA inhibitors, the search for novel scaffolds is continuous. nih.govresearchgate.net

Hepsin is a type II transmembrane serine protease that is overexpressed in prostate cancer and is implicated in tumor progression and metastasis. nih.govnih.gov The benzamidine (B55565) group, a core feature of this compound, is a known structural motif in inhibitors of serine proteases like hepsin. nih.govwikipedia.org Hepsin inhibition assays are typically performed by incubating the purified enzyme with the test compound, followed by the addition of a specific substrate. The residual enzyme activity is measured, often via a chromogenic or fluorogenic product, and the data is used to calculate the IC₅₀ or Kᵢ value for the inhibitor. researchgate.net

Table 2: Enzyme Inhibition (Kᵢ) of Selected Sulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms This table presents data for sulfonamide-based inhibitors to illustrate the type of results generated from enzyme inhibition assays against different isoforms.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Benzamide-4-Sulfonamides | 5.3 - 334 | Low nM | Low nM / Sub-nM | N/A | nih.gov |

| Benzenesulfonamides (Click Chemistry) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | nih.gov |

Enzyme Inhibition Studies

Kinetic Characterization of Enzyme Inhibition

The investigation into the enzyme inhibition properties of this compound and its derivatives is crucial for understanding their mechanism of action at a molecular level. Kinetic characterization elucidates the dynamics of the interaction between an inhibitor and its target enzyme, providing quantitative measures of inhibitory potency and revealing the mode of inhibition. Serine proteases are a significant class of enzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases. ekb.egmdpi.com Compounds containing guanidine (B92328) or acetamide moieties have been explored as potential enzyme inhibitors. nih.govnih.gov

The kinetic analysis of a potential inhibitor typically begins with determining whether the inhibition is reversible or irreversible. For reversible inhibitors, further studies are conducted to identify the mechanism, which can be competitive, non-competitive, uncompetitive, or mixed. nih.gov This is achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is a key parameter derived from these studies. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. For time-dependent inhibitors, the analysis involves monitoring the enzyme's activity over time in the presence of the inhibitor to determine the pseudo-first-order rate constant of inactivation (kobs). nih.gov

Given the structural features of this compound, particularly the guanidino group which mimics the side chain of arginine, it is plausible to investigate its activity against serine proteases like trypsin, which cleave peptide bonds after arginine or lysine (B10760008) residues. nih.gov Kinetic studies would reveal the affinity and specificity of such compounds for the enzyme's active site.

Table 1: Hypothetical Kinetic Parameters for this compound Derivatives Against a Target Serine Protease

| Compound | Inhibition Type | Ki (nM) | Effect on Km | Effect on Vmax |

|---|---|---|---|---|

| Derivative A | Competitive | 75 | Increase | No change |

| Derivative B | Mixed | 120 | Increase | Decrease |

| Derivative C | Non-competitive | 250 | No change | Decrease |

This interactive table presents hypothetical data illustrating how kinetic characterization can differentiate the potency and mechanism of various chemical derivatives.

Antimicrobial Assays (Antibacterial and Antifungal)

The evaluation of novel chemical entities for antimicrobial properties is a foundational step in the discovery of new anti-infective agents. nanobioletters.com Acetamide derivatives and related compounds have been synthesized and screened for their potential to combat various pathogens. nih.govnih.govijres.org Preclinical investigations for compounds like this compound would involve a battery of in vitro assays to determine their spectrum of activity against a panel of clinically relevant bacteria and fungi.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period. nih.gov The determination of MIC is commonly performed using broth microdilution or agar (B569324) dilution methods according to standardized protocols.

In a typical broth microdilution assay, serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism. nih.gov After incubation under appropriate conditions, the plates are examined for visible signs of microbial growth. The MIC value is recorded as the lowest concentration of the compound where no growth is observed. nih.gov These assays are crucial for establishing the potency and spectrum of activity of new chemical entities. A substance is often considered to have bactericidal activity if the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC is ≤ 4. nih.gov

Table 2: Representative MIC Values for Hypothetical Acetamide Derivatives Against Selected Microorganisms

| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Klebsiella pneumoniae (μg/mL) | Candida albicans (μg/mL) | Aspergillus fumigatus (μg/mL) |

|---|---|---|---|---|---|

| Derivative 1 | 16 | 64 | >128 | 32 | 64 |

| Derivative 2 | 8 | 32 | 64 | 16 | 32 |

| Derivative 3 | >128 | >128 | >128 | >128 | >128 |

This interactive table provides a sample dataset of MIC values, which is essential for comparing the antimicrobial efficacy of different compounds.

Turbidimetric methods offer a dynamic approach to assessing microbial growth by measuring the turbidity, or optical density, of a microbial culture over time. These automated or semi-automated assays provide detailed growth curves, allowing for a more nuanced understanding of a compound's inhibitory effects compared to endpoint assays like MIC determination. nih.gov

In this method, microorganisms are cultured in a liquid medium containing various concentrations of the test compound. The turbidity of the cultures is monitored at regular intervals using a spectrophotometer. The resulting data are used to plot growth curves (optical density vs. time). These curves can reveal important information about the nature of the inhibition, such as whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the cells). Furthermore, these kinetic studies can identify delays in the onset of the drug's effect, which may be proportional to the generation time of the organism for certain classes of drugs. nih.gov This method is particularly useful for understanding inoculum-dependent susceptibility, where the effectiveness of a drug can change with the initial number of microorganisms. nih.gov

In Vivo Preclinical Efficacy Study Design Principles in Animal Models

Preclinical studies in animal models are a critical step in translating basic scientific research into potential clinical applications. mdpi.com The primary goal of these in vivo efficacy studies is to demonstrate that a new therapeutic agent can produce a desired therapeutic effect in a living organism. nih.gov The design and execution of these studies must be rigorous to ensure that the results are valid, reproducible, and predictive of human outcomes, thereby avoiding costly and unsuccessful clinical trials. jax.orgscilit.comnih.gov

Selection of Appropriate Animal Models (e.g., Rodents, Non-rodent Species)

The selection of an appropriate animal model is a determinative factor for the success and translational relevance of in vivo studies. ichor.bio The choice depends heavily on the specific research question and the disease being studied. aofoundation.org Key factors in model selection include biological relevance, such as physiological and pathophysiological similarities to the human condition, as well as logistical and ethical considerations. itrlab.comnih.gov

Rodent Models: Mice and rats are the most frequently used species in preclinical research, largely due to their genetic similarity to humans, small size, rapid breeding cycle, and the availability of a vast number of established disease models and genetically engineered strains. ichor.biobiobide.com They are commonly used to model a wide range of human diseases. biobide.com

Non-rodent Species: Regulatory guidance often requires testing in a non-rodent species in addition to a rodent model to increase the likelihood of identifying potential effects relevant to humans. itrlab.com This "two-species model" provides a broader biological context. itrlab.com Non-rodent models can include rabbits, dogs, guinea pigs, sheep, pigs, and non-human primates. biobide.com The choice of a non-rodent species is guided by which model best recapitulates the human disease's pharmacology and physiology for the specific drug being tested. itrlab.com

Table 3: Considerations for Selecting Common Preclinical Animal Models

| Species | Key Advantages | Common Applications | Limitations |

|---|---|---|---|

| Mouse | Genetic tractability, numerous transgenic models, low cost, rapid reproduction. ichor.bio | Immunology, oncology, genetics, infectious disease. biobide.com | Physiological differences from humans, small size can be challenging for some procedures. |

| Rat | Larger size than mice (better for surgical models), well-characterized physiology and behavior. itrlab.com | Toxicology, behavioral studies, cardiovascular research. biobide.com | Fewer genetic manipulation tools compared to mice. |

| Rabbit | Larger size, easy to handle, relevant for specific models (e.g., ophthalmology, atherosclerosis). | Antibody production, dermal toxicity, pyrogenicity testing. | Susceptible to certain infections, specific housing needs. |

| Dog | Similar cardiovascular and gastrointestinal systems to humans. | Cardiovascular pharmacology, toxicology. itrlab.com | High cost, significant ethical considerations, longer lifespan. |

This interactive table summarizes key characteristics to aid in the selection of an appropriate animal model for preclinical research.

Experimental Design for Evaluating Efficacy in Disease Models

A robust experimental design is essential for generating reliable and interpretable data from in vivo efficacy studies. The design should be planned in detail before the study begins and should aim to minimize bias and maximize statistical power. jax.orgichor.bio

Key principles of a sound experimental design include:

Clear Hypothesis and Outcome Measures: The study must be based on a precise and answerable research question. aofoundation.org A primary outcome must be defined to directly test the hypothesis and is used for sample size calculations. Secondary outcomes can also be included to gather additional data. aofoundation.org

Randomization and Blinding: To minimize selection bias, animals must be randomly allocated to treatment and control groups. ichor.bio Blinding, where investigators are unaware of the treatment allocation during the experiment and data analysis, is critical to prevent conscious or unconscious bias in assessing outcomes. jax.orgmodernvivo.com

Control Groups: The inclusion of appropriate control groups is mandatory. aofoundation.org This typically includes a negative control (vehicle or placebo) and may include a positive control (a known effective treatment) to validate the model's responsiveness.

Sample Size Calculation: The number of animals used should be justified by a formal sample size calculation. This ensures the study has sufficient statistical power to detect a biologically meaningful effect while adhering to the ethical principle of using the minimum number of animals necessary. nih.govaofoundation.org

Transparent Reporting: To ensure reproducibility, all aspects of the study design, execution, and analysis should be reported transparently. Adherence to reporting guidelines, such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, is strongly encouraged. jax.org

Table 4: Example of a Generic Experimental Design for an Efficacy Study

| Group | Treatment | Number of Animals (n) | Dosing Schedule | Primary Endpoint |

|---|---|---|---|---|

| 1 | Vehicle Control | 10 | Once daily, oral gavage | Tumor Volume |

| 2 | Test Compound (Low Dose) | 10 | Once daily, oral gavage | Tumor Volume |

| 3 | Test Compound (High Dose) | 10 | Once daily, oral gavage | Tumor Volume |

This interactive table outlines a basic experimental setup for an in vivo efficacy study, illustrating the use of control groups and different treatment arms.

Biomarker Monitoring in Animal Studies

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the monitoring of biomarkers in animal models treated with this compound or its derivatives. While preclinical animal studies are a standard component of drug discovery and development to assess the effects of new compounds, specific data on biomarker modulation by this particular compound is not available in the public domain.

Generally, in preclinical animal studies, a wide range of biomarkers may be monitored to understand a compound's pharmacodynamics, mechanism of action, and potential therapeutic effects. These can include, but are not limited to:

Inflammatory Markers: Cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other proteins involved in inflammatory pathways are often measured in blood plasma or tissue samples.

Markers of Tissue Damage: Specific enzymes or proteins released from damaged tissues (e.g., liver enzymes like ALT and AST, kidney injury markers like creatinine (B1669602) and BUN) are analyzed.

Pharmacodynamic Biomarkers: These are markers that indicate the compound is interacting with its intended biological target. This could involve measuring the activity of a specific enzyme or the levels of a particular substrate or product in a metabolic pathway.

Cellular Markers: Changes in the populations of specific immune cells or the expression of cell surface markers can be monitored through techniques like flow cytometry.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its effects on biomarkers in animal models. The following table provides a general illustration of how such data might be presented, but it is important to note that the values are hypothetical and not based on actual experimental results for the specified compound.

Hypothetical Data Table: Effect of a Test Compound on Plasma Biomarkers in a Murine Model of Inflammation

| Biomarker | Control Group (pg/mL) | Compound-Treated Group (pg/mL) |

|---|---|---|

| TNF-α | 150.2 ± 15.8 | 75.6 ± 9.2 |

| IL-6 | 210.5 ± 22.4 | 102.1 ± 11.5 |

Further research and publication of preclinical studies are required to elucidate the specific effects of this compound on biological markers in relevant animal models.

Structure Activity Relationship Sar Studies of N 4 Carbamimidamidophenyl Acetamide Analogs

Systematic Modification of the N-(4-Carbamimidamidophenyl)acetamide Scaffold

Substituent Effects on Biological Activity

The introduction of various substituents on the this compound scaffold can profoundly influence its biological activity. The nature, size, and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric interactions with the target protein.

Research into related acetamide-containing compounds has demonstrated the significant impact of substituents. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring were examined. It was generally observed that 3-substituted compounds, with the exception of a hydroxyl group, exhibited higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitution on the aromatic ring tended to increase affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker or negligible affinity for sigma2 receptors but moderate affinity for sigma1 receptors. nih.gov

In another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, the introduction of different substituents on the aryl ring led to varying levels of antibacterial activity. nih.gov For example, the EC50 value of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide was found to be superior to commercial bactericides, highlighting the positive influence of the fluoro-substituent. nih.gov

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogs

| Compound ID | R1 (Phenyl Ring) | R2 (Acetamide) | Biological Activity (e.g., IC50) |

| 1 | H | CH3 | Baseline |

| 2 | 4-Cl | CH3 | Potentially Increased |

| 3 | 4-OCH3 | CH3 | Potentially Decreased |

| 4 | 3-F | CH3 | Potentially Increased |

| 5 | H | CF3 | Potentially Altered |

| 6 | H | Cyclopropyl | Potentially Altered |

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity and selectivity of chiral molecules. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a target protein. For chiral analogs of this compound, different enantiomers or diastereomers may exhibit significantly different potencies and selectivities.

Conformational studies on the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, an anticholinergic agent, revealed that the global minimum-energy conformations could not solely explain the differences in their activities. nih.gov Superimposition studies, using the most active stereoisomer as a template, suggested that the pharmacological potency is linked to how readily the less active stereoisomers can adopt the bioactive conformation of the most active one. nih.gov The energy penalty required for this conformational change appeared to correlate with the differences in their pharmacological potency. nih.gov This indicates that not just the static conformation, but also the conformational flexibility, is a key determinant of activity.

While specific studies on the stereochemical influence on this compound analogs are not detailed in the provided search results, it is a critical aspect to consider in the design of new analogs, especially if chiral centers are introduced into the scaffold.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophoric elements of this compound is crucial for designing new molecules with similar or improved activity. These elements typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound, the key pharmacophoric features are likely to include:

The carbamimidoyl (amidine) group: This positively charged group is a strong hydrogen bond donor and can engage in crucial electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in the active site of target enzymes, such as serine proteases.

The phenyl ring: This aromatic ring can participate in hydrophobic interactions or pi-pi stacking with aromatic residues in the binding pocket.

The acetamide (B32628) group: The amide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form important hydrogen bonds with the target protein.

Pharmacophore modeling is a computational technique used to define these essential features based on a set of active molecules. nih.gov

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors with the observed biological outcomes. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties.

QSAR studies have been successfully applied to various series of acetamide derivatives. For example, a Hansch-type QSAR study was conducted on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to understand the influence of substitutions on their binding affinity for sigma receptors. nih.gov Similarly, 2D-QSAR studies were performed on isatin (B1672199) N-phenylacetamide based sulphonamides as carbonic anhydrase inhibitors. nih.gov

For this compound analogs, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds. This would involve calculating a range of molecular descriptors for a training set of known analogs and then using statistical methods to build a predictive model.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Molecular size and polarizability |

| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing effects, Polarity |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Understanding Conformational Requirements for Activity

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation. The conformation of a molecule determines its shape and how it can interact with the binding site of its biological target. Understanding the conformational requirements for the activity of this compound analogs is essential for designing molecules that can adopt the optimal bioactive conformation.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of a molecule and identify its low-energy conformations. nih.govresearchgate.net NMR spectroscopy can also provide valuable information about the conformation of molecules in solution. nih.gov

Studies on other acetamide derivatives have highlighted the importance of conformation. For instance, the conformational behavior of the carboxamide group in nicotinamide (B372718) and thiazole-4-carboxamide (B1297466) has been shown to be crucial for enzyme binding. nih.gov Ab initio computations indicated that the carboxamide group in thiazole-4-carboxamide is constrained in a specific conformation, which is consistent with its binding to dehydrogenases. nih.gov

Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov

For this compound, several bioisosteric replacements could be considered:

Amidine group bioisosteres: The positively charged amidine group is a key feature for interaction with many biological targets. Bioisosteric replacements for the amidine group could include guanidine (B92328), aminopyridine, or other basic heterocycles.

Acetamide group bioisosteres: The acetamide group can be replaced by other functionalities that can act as hydrogen bond donors and acceptors. Examples of amide bioisosteres include sulfonamides, reversed amides, and various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. nih.gov The application of heterocycles as isosteres is a widespread strategy in drug design. nih.gov

Phenyl ring bioisosteres: The phenyl ring can be replaced by other aromatic or heteroaromatic rings to explore different hydrophobic interactions and to modulate the electronic properties of the molecule.

The choice of a bioisosteric replacement depends on the specific goals of the drug design project, such as improving metabolic stability, altering solubility, or enhancing target selectivity.

Preclinical Pharmacokinetics and Metabolism Studies of N 4 Carbamimidamidophenyl Acetamide

Metabolite Identification and Profiling

Mapping Metabolic "Soft Spots":Without metabolite identification data, it is not possible to determine the sites on the molecule that are most susceptible to metabolic modification.

Due to the absence of specific research on the preclinical pharmacokinetics and metabolism of N-(4-carbamimidamidophenyl)acetamide, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time.

Enzyme Reaction Phenotyping

Comprehensive searches for specific enzyme reaction phenotyping studies on this compound did not yield detailed experimental data. In preclinical drug development, such studies are crucial for identifying the metabolic pathways of a new chemical entity.

Identification of Cytochrome P450 (CYP) Enzymes Involved in Metabolism

No specific studies were identified that detailed the particular cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound. Generally, reaction phenotyping for a compound like this would involve in vitro assays using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine which enzymes catalyze its biotransformation. Another common approach is to use human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform to observe any reduction in the compound's metabolism. Without specific experimental data, the contribution of individual CYP enzymes to the metabolism of this compound remains undetermined.

CYP Enzyme Induction Studies

There is no publicly available information from preclinical studies investigating the potential of this compound to induce the expression of cytochrome P450 enzymes. CYP enzyme induction studies are a critical component of preclinical safety assessment to evaluate the risk of a new drug candidate altering the metabolism of co-administered drugs. These studies are typically conducted in cultured human hepatocytes from multiple donors, where the cells are treated with the test compound, and changes in the mRNA levels and/or catalytic activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, and CYP3A4) are measured.

In Vivo Pharmacokinetic (PK) Characterization in Animal Models

Specific in vivo pharmacokinetic data for this compound in animal models is not available in the reviewed literature. The characterization of a compound's PK profile is essential for understanding its behavior in a biological system and for predicting its human pharmacokinetics.

Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

Detailed ADME profiles for this compound from in vivo animal studies have not been published. ADME studies are fundamental to drug discovery and development, providing critical information on how a drug is taken up by, moves through, is chemically modified by, and exits the body. These studies typically involve administering the compound to animal models (e.g., rats, mice, dogs) and analyzing its concentrations and the concentrations of its metabolites in various biological matrices such as blood, plasma, urine, feces, and tissues over time.

Oral Bioavailability Assessment

No data from preclinical studies assessing the oral bioavailability of this compound could be located. Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is determined by comparing the plasma concentration-time profiles of the drug following oral and intravenous administration in animal models.

Tissue Biodistribution Studies

Specific tissue biodistribution studies for this compound in animal models are not described in the available scientific literature. Tissue distribution studies are performed to understand how a drug distributes into different organs and tissues throughout the body. These studies, often conducted using radiolabeled compounds, provide insights into potential sites of action and accumulation, which can be important for both efficacy and toxicology assessments.

Blood/Plasma Ratio Determination

The blood-to-plasma ratio (B/P ratio) is a critical parameter in preclinical pharmacokinetics. It determines the extent to which a drug distributes into red blood cells. This information is essential for accurately interpreting toxicokinetic and pharmacokinetic data, as it clarifies whether plasma concentrations are representative of whole blood concentrations. A B/P ratio greater than 1 suggests that the compound preferentially distributes into red blood cells, while a ratio less than 1 indicates it predominantly remains in the plasma. This parameter is crucial for deciding whether to use whole blood or plasma for subsequent bioanalytical assays.

The determination is typically conducted in vitro using fresh whole blood from various animal species and humans. The test compound is incubated with the blood at a controlled temperature (usually 37°C). After reaching equilibrium, the blood is centrifuged to separate the plasma. The concentrations of the compound in both the whole blood and the resulting plasma are then measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Blood/Plasma Ratio Data for this compound

| Species | Hematocrit (%) | Concentration in Blood (ng/mL) | Concentration in Plasma (ng/mL) | Blood/Plasma Ratio |

| Mouse | 45 | 980 | 1050 | 0.93 |

| Rat | 42 | 1100 | 1020 | 1.08 |

| Dog | 48 | 850 | 950 | 0.89 |

| Human | 44 | 1020 | 1100 | 0.93 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Plasma Protein Binding Assays

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active, as it can diffuse from the plasma to the site of action and interact with its target. nih.gov The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences the drug's distribution, metabolism, and excretion. nih.gov High plasma protein binding can limit the amount of free drug available, potentially affecting its efficacy and clearance.

Commonly used methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. Equilibrium dialysis is often considered the gold standard. In this method, a semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. The free drug equilibrates across the membrane, and its concentration is measured in both compartments to calculate the bound and unbound fractions.

Hypothetical Plasma Protein Binding Data for this compound

| Species | Unbound Fraction (fu) | % Bound |

| Mouse | 0.15 | 85% |

| Rat | 0.12 | 88% |

| Dog | 0.20 | 80% |

| Human | 0.18 | 82% |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Preclinical Pharmacodynamic (PD) Characterization in Animal Models

Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. These studies establish the relationship between drug concentration at the site of action and the resulting pharmacological response.

Dose-Response Relationships in Relevant Animal Models

Dose-response studies are fundamental in preclinical pharmacodynamics. They aim to determine the relationship between the dose of a drug administered and the magnitude of the observed biological effect. These studies are crucial for identifying the minimum effective dose and the dose at which the maximum effect is achieved. Often, these relationships are not linear and can present as a sigmoidal curve or an inverted U-shape. nih.gov Data from these studies are used to construct dose-response curves, which help in selecting doses for further efficacy and toxicology studies. The selection of the animal model is critical and should be relevant to the therapeutic indication being studied.

Hypothetical Dose-Response Data for this compound in a Mouse Model of Analgesia

| Dose (mg/kg) | Number of Animals | Mean Response (% Analgesia) | Standard Deviation |

| Vehicle Control | 10 | 5 | 2.1 |

| 1 | 10 | 25 | 5.3 |

| 3 | 10 | 55 | 8.1 |

| 10 | 10 | 85 | 6.5 |

| 30 | 10 | 88 | 5.9 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Time-Course of Pharmacological Effects

Understanding the time-course of a drug's pharmacological effect is critical for designing optimal dosing regimens. These studies measure the onset, duration, and intensity of the drug's effect over time after a single dose. The time-course is influenced by the drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) as well as its pharmacodynamic characteristics (e.g., receptor binding kinetics). By correlating drug concentrations in the plasma or target tissue with the pharmacological effect over time, a pharmacokinetic-pharmacodynamic (PK/PD) model can be developed.

Hypothetical Time-Course of Analgesic Effect for this compound (10 mg/kg dose in Rats)

| Time Post-Dose (hours) | Mean Response (% Analgesia) | Standard Deviation |

| 0.5 | 45 | 7.2 |

| 1 | 85 | 6.8 |

| 2 | 70 | 9.1 |

| 4 | 35 | 5.4 |

| 6 | 10 | 3.3 |

| 8 | <5 | 1.8 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Preclinical Toxicology Methodologies in Animal Models

Preclinical toxicology studies are designed to identify potential adverse effects of a new drug candidate before it is tested in humans. These studies are conducted in various animal species to assess the safety profile of the compound.

Maximum Tolerated Dose (MTD) Determination in Animal Studies

The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered to an animal species without causing unacceptable toxicity or mortality over a specified period. MTD studies are typically acute or sub-chronic toxicity studies that involve dose escalation. Animals are closely monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and other health parameters. The determination of the MTD is a critical step in the design of longer-term toxicity studies and for establishing a safe starting dose in first-in-human clinical trials.

Hypothetical MTD Determination for this compound in Rats (14-Day Study)

| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Body Weight Change |

| Vehicle Control | 5/5 | 0/10 | None observed | +5% |

| 100 | 5/5 | 0/10 | None observed | +4% |

| 300 | 5/5 | 0/10 | Mild lethargy | +1% |

| 1000 | 5/5 | 2/10 | Severe lethargy, ataxia | -8% |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Based on these hypothetical findings, the MTD for this compound in a 14-day rat study would likely be established at 300 mg/kg/day, as the 1000 mg/kg/day dose resulted in significant toxicity and mortality.

Target Identification and Validation for N 4 Carbamimidamidophenyl Acetamide Research

Methodologies for Identifying Biological Targets

Should research into N-(4-carbamimidamidophenyl)acetamide commence, scientists would likely employ a combination of biochemical, genetic, and computational methods to elucidate its molecular targets.

Biochemical Target Identification

Biochemical approaches are central to identifying direct molecular interactions. These methods could involve:

Affinity Chromatography: Immobilizing this compound on a solid support to capture interacting proteins from cell lysates.

Enzyme Inhibition Assays: Screening the compound against a panel of known enzymes to identify any inhibitory activity. The guanidine (B92328) group, being a strong base, might interact with acidic residues in enzyme active sites. mdpi.com

Chemical Proteomics: Utilizing probe-based versions of the compound to identify protein targets in a complex biological sample.

Genetic Interaction Screens

Genetic screens can reveal genes and pathways that are affected by the compound, thereby pointing to potential targets. Techniques such as CRISPR-Cas9 or siRNA screens could be employed to identify genes that, when knocked down or knocked out, either enhance or suppress the cellular phenotype induced by this compound.

Computational Inference Methods

In silico approaches can predict potential targets based on the chemical structure of this compound. These methods include:

Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of known proteins to predict binding affinity and mode.

Pharmacophore Modeling: Creating a model of the compound's essential features for biological activity and using it to search databases of protein structures for potential binding sites.

Target Prediction based on Ligand Similarity: Comparing the structure of this compound to other compounds with known targets to infer potential targets.

Approaches for Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's mechanism of action.

Genetic Perturbation Studies (e.g., RNA Interference)

Genetic techniques are a powerful tool for target validation. For a putative target of this compound, one could use RNA interference (RNAi) or CRISPR-based methods to reduce or eliminate the expression of the target protein. If the cellular response to the compound is altered upon knockdown or knockout of the target, it provides strong evidence for a direct interaction.

Rescue Experiments

Rescue experiments are often performed in conjunction with genetic perturbation studies. In this approach, after knocking down the endogenous target, a modified version of the target that is resistant to the knockdown mechanism (or a downstream effector) is introduced. If the re-introduction of the target restores the original cellular phenotype in the presence of this compound, it further validates the target.

Due to the absence of specific research on this compound, no data tables with research findings can be generated at this time. The information presented outlines the standard methodologies that would be necessary to begin to characterize the biological role of this compound.

Lack of scientific data precludes detailed analysis of this compound's target specificity and selectivity.

An extensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the specific biological targets and selectivity profile of the chemical compound this compound. Despite searches for the compound and its various synonyms, including N-(4-amidinophenyl)acetamide, p-acetamidobenzamidine, and 4-acetamidobenzamidine, no dedicated research studies detailing its target identification, validation, specificity, or selectivity were found.

The requested analysis, focusing on the characterization of target specificity and selectivity, necessitates detailed experimental data. This would typically include research findings from various assays that determine the compound's binding affinity to its putative biological target, its potency in inhibiting the target's function (often expressed as IC50 or Ki values), and its activity against a panel of related and unrelated targets to establish a selectivity profile. The generation of informative data tables, as requested, is contingent upon the availability of such quantitative experimental results.

While the broader class of acetamide-containing compounds has been investigated for various therapeutic applications, with some studies exploring their interactions with targets like Heme Oxygenase-1 or their potential as carbonic anhydrase inhibitors, this information is not directly applicable to this compound. The specific arrangement of the carbamimidoyl (amidine) and acetamide (B32628) groups on the phenyl ring dictates the molecule's unique physicochemical properties and, consequently, its interaction with biological macromolecules. Extrapolating data from structurally related but distinct molecules would be scientifically unsound and speculative.

Similarly, general information on the synthesis of related compounds, such as N-(4-aminophenyl) acetamide, a precursor to paracetamol, does not provide any insight into the biological activity or target engagement of the specific compound .